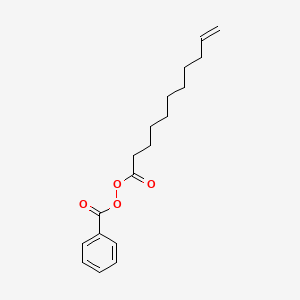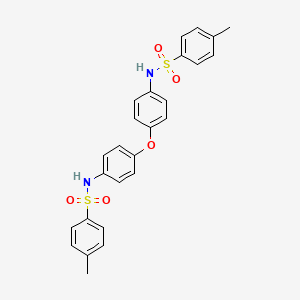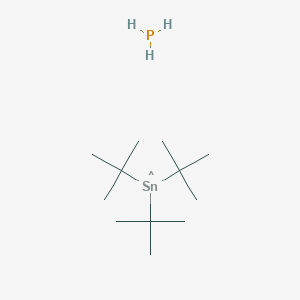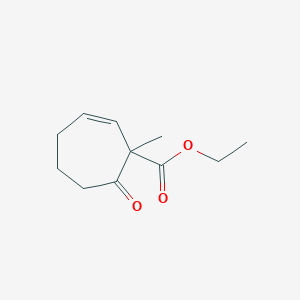
Ethyl 1-methyl-7-oxocyclohept-2-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-methyl-7-oxocyclohept-2-ene-1-carboxylate is an organic compound with a unique structure that includes a seven-membered ring with a ketone and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-7-oxocyclohept-2-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with a suitable diene in the presence of a catalyst to form the desired cycloheptene ring structure. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under reflux conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-methyl-7-oxocyclohept-2-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 1-methyl-7-oxocyclohept-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and ketones.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism by which ethyl 1-methyl-7-oxocyclohept-2-ene-1-carboxylate exerts its effects involves interactions with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1-methylcyclohex-2-ene-1-carboxylate: Similar structure but with a six-membered ring.
Methyl 1-methyl-7-oxocyclohept-2-ene-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness
This compound is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to six-membered ring analogs. This uniqueness can influence its reactivity and interactions in various applications.
Propiedades
Número CAS |
120985-23-1 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
ethyl 1-methyl-7-oxocyclohept-2-ene-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-3-14-10(13)11(2)8-6-4-5-7-9(11)12/h6,8H,3-5,7H2,1-2H3 |
Clave InChI |
XLDWEMPXXCOANL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(C=CCCCC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


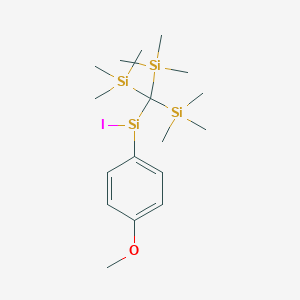
![N-[2-(Dimethylamino)ethyl]hexanamide](/img/structure/B14301011.png)
![3-Dodecyl-2-{[(6-{[4-(2-formylhydrazinyl)phenyl]carbamoyl}-1H-benzimidazol-2-yl)sulfanyl]methyl}phenyl carbonate](/img/structure/B14301024.png)
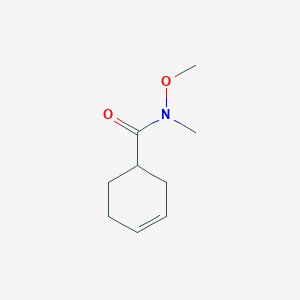
![2-Bromo-1-[5-chloro-7-(2-fluorobenzoyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B14301043.png)
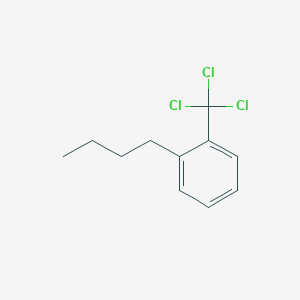
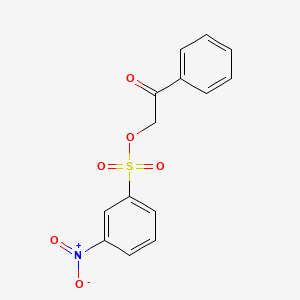

![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)
